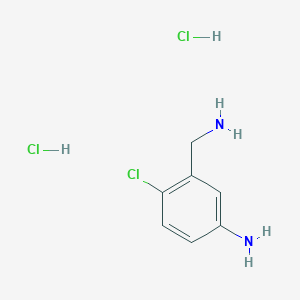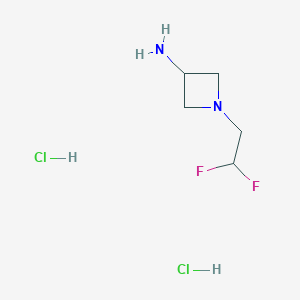
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride falls within the category of azetidines, a class of four-membered azaheterocycles. These compounds are known for their thermal stability and ease of handling. Azetidines are notable for their reactions with electrophiles and nucleophiles, leading to various useful derivatives, such as amides, alkenes, and amines. Additionally, azetidines can be synthesized from acyclic precursors like γ-haloamines and γ-aminoalcohols, and their ring-opening reactions afford valuable compounds for further chemical synthesis (Singh, D’hooghe, & Kimpe, 2008).
Application in Antimicrobial Research
Azetidines, including derivatives of this compound, have shown potential as antimicrobial agents. For instance, Sharma et al. (2013) synthesized new derivatives of azetidin-2-ones, demonstrating potent anti-inflammatory effects. These compounds were compared against indomethacin, indicating their relevance in developing new antimicrobial solutions (Sharma, Maheshwari, & Bindal, 2013).
Potential in Antioxidant and Antimicrobial Therapies
Further research into azetidin-2-ones, a related class, has shown their efficacy in antimicrobial and antioxidant therapies. Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azitidinone analogues with notable antimicrobial and antitubercular activities, demonstrating the broad potential of azetidines in therapeutic applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Synthesis and Characterization
The synthesis of azetidines, including derivatives of this compound, has been a focus in medicinal chemistry. Wang and Duncton (2020) presented a straightforward synthesis method for azetidine-3-amines, starting from commercially available materials. This approach tolerates common functionalities and proceeds with moderate to high yields, indicating its utility in medicinal chemistry and drug development (Wang & Duncton, 2020).
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-9-1-4(8)2-9;;/h4-5H,1-3,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNEVWOQUYIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


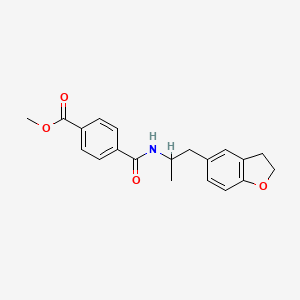
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
![5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)
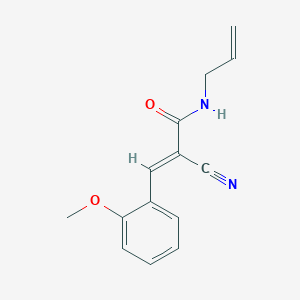
![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)
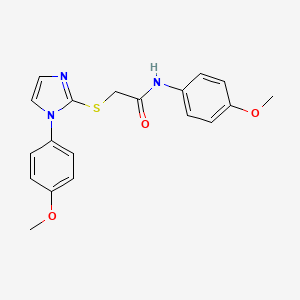
![N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2382307.png)


![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)
